molecular formula C10H10ClN3O2 B2578356 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide CAS No. 923677-00-3

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

Cat. No.: B2578356
CAS No.: 923677-00-3
M. Wt: 239.66
InChI Key: KAVUXOBVQPLOTK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a chemical compound with the molecular formula C10H10ClN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which may confer distinct biological properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research .

Properties

IUPAC Name

2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-5(11)9(15)12-6-2-3-7-8(4-6)14-10(16)13-7/h2-5H,1H3,(H,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVUXOBVQPLOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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